![molecular formula C18H19FN2O5S B2687115 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide CAS No. 896317-31-0](/img/structure/B2687115.png)
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide
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Description
“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide” is a complex organic compound. It is related to the class of compounds known as phenethylamines . Phenethylamines are compounds containing a phenethyl group, which consists of a phenyl group substituted at the second position by an ethyl group . It’s also related to 3,4-Dimethoxyphenethylamine, which is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Molecular Structure Analysis
The molecular structure of this compound is complex and would likely require advanced computational tools for a complete analysis. A related compound, “N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl)aniline”, has a monoclinic crystal structure .Chemical Reactions Analysis
While specific chemical reactions involving “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide” are not available, related compounds such as 1-(3’,4’-Dimethoxyphenyl)propene (DMPP) have been studied. In the presence of H₂O₂, the enzyme lignin peroxidase (LiP) can catalyze the C-C cleavage of a propenyl side chain, producing veratraldehyde (VAD) from DMPP .Scientific Research Applications
- Both the preparation of the chalcone and the triazole Michael addition exhibit good green metrics, emphasizing their environmental friendliness .
Synthesis and Green Metrics
Corrosion Inhibition
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-16-8-5-14(10-17(16)26-2)21-11-13(9-18(21)22)20-27(23,24)15-6-3-12(19)4-7-15/h3-8,10,13,20H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWCQLJLLLRYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide |
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